molecular formula C19H14ClN3O2S B3400172 N-(4-chlorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040656-73-2

N-(4-chlorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3400172
CAS No.: 1040656-73-2
M. Wt: 383.9 g/mol
InChI Key: HAERLJSNFUZVMF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core fused with a substituted acetamide moiety. The 2-methyl group on the benzothieno ring and the 4-chlorophenyl group via the acetamide linker are critical structural elements influencing its physicochemical and pharmacological properties. This compound belongs to a class of molecules explored for anti-inflammatory and anticancer activities due to their ability to modulate enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-11-21-17-14-4-2-3-5-15(14)26-18(17)19(25)23(11)10-16(24)22-13-8-6-12(20)7-9-13/h2-9H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAERLJSNFUZVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)Cl)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothieno[3,2-d]pyrimidinone Cores

  • N-[(4-Chlorophenyl)methyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): This analogue replaces the 2-methyl group with a methylene-linked 4-chlorophenyl. However, the acetamide linker remains conserved, suggesting similar solubility profiles.
  • N-(3-Chlorophenyl)-2-[2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): The 3-chlorophenyl substitution (vs. 4-chlorophenyl) introduces electronic differences, as the para-substituted chlorine in the target compound may enhance dipole interactions with hydrophobic enzyme pockets compared to meta-substitution .

Quinazolin-4-One Derivatives

  • This compound showed moderate anticancer activity (47.9% yield, m.p. 325–328°C) but lacks the methyl group, which in the target compound may improve metabolic stability .
  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Substitution with ethylamino instead of 4-chlorophenyl acetamide resulted in enhanced anti-inflammatory activity compared to Diclofenac, highlighting the acetamide group’s role as a pharmacophore. However, the target compound’s benzothieno core may offer superior COX-2 selectivity .

Thieno[2,3-d]pyrimidin Analogues

  • However, the thieno[2,3-d]pyrimidin core differs from benzothieno[3,2-d]pyrimidinone, which may confer distinct pharmacokinetic properties (e.g., bioavailability) .
  • N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): This compound’s 7-phenyl substitution and thieno[3,2-d]pyrimidin core contrast with the target compound’s benzothieno ring. The molecular weight (409.89 g/mol) and H-bond acceptor count (4) are comparable, suggesting similar permeability .

Anti-inflammatory Benzothieno[3,2-d]pyrimidinone Sulphonamides

  • N-[2-(Cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide (): Replacing the acetamide with a sulfonamide group reduces H-bond donor capacity (1 vs. 2 in the target compound). The cyclohexylthio substituent may improve lipophilicity but could limit water solubility. This derivative showed COX-2 inhibition, suggesting the target compound’s acetamide group may balance polarity and binding .

Research Implications

The target compound’s structural uniqueness—particularly the 2-methyl group and 4-chlorophenyl acetamide—positions it as a candidate for further investigation in inflammatory and proliferative disorders. Future work should focus on in vitro assays to validate its COX-2/iNOS inhibition and in vivo toxicity profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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